Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 2-{[(methylcarbamoyl)amino]methyl}pyrrolidine-1-carboxylate

Pyrrolidine building blocks Medicinal chemistry Protease inhibitor design

Tert-butyl 2-{[(methylcarbamoyl)amino]methyl}pyrrolidine-1-carboxylate (CAS 2044714-01-2) is a synthetic pyrrolidine-based building block bearing an N-Boc protecting group and a methylcarbamoyl urea side chain at the 2-position. With a molecular weight of 257.33 g/mol and a topological polar surface area (tPSA) of 70.7 Ų, this compound exhibits physicochemical properties consistent with drug-like fragments and is primarily employed as a protected intermediate in the construction of biologically active pyrrolidine-urea derivatives, including HIV protease inhibitors and CCR1 antagonists.

Molecular Formula C12H23N3O3
Molecular Weight 257.334
CAS No. 2044714-01-2
Cat. No. B2650168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-{[(methylcarbamoyl)amino]methyl}pyrrolidine-1-carboxylate
CAS2044714-01-2
Molecular FormulaC12H23N3O3
Molecular Weight257.334
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1CNC(=O)NC
InChIInChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-5-6-9(15)8-14-10(16)13-4/h9H,5-8H2,1-4H3,(H2,13,14,16)
InChIKeyOQKZUDCLPBUFQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 2-{[(methylcarbamoyl)amino]methyl}pyrrolidine-1-carboxylate (CAS 2044714-01-2): A Boc-Protected Pyrrolidine Urea Building Block for Medicinal Chemistry


Tert-butyl 2-{[(methylcarbamoyl)amino]methyl}pyrrolidine-1-carboxylate (CAS 2044714-01-2) is a synthetic pyrrolidine-based building block bearing an N-Boc protecting group and a methylcarbamoyl urea side chain at the 2-position [1]. With a molecular weight of 257.33 g/mol and a topological polar surface area (tPSA) of 70.7 Ų, this compound exhibits physicochemical properties consistent with drug-like fragments and is primarily employed as a protected intermediate in the construction of biologically active pyrrolidine-urea derivatives, including HIV protease inhibitors and CCR1 antagonists [2][3].

Why Generic Substitution of Tert-butyl 2-{[(methylcarbamoyl)amino]methyl}pyrrolidine-1-carboxylate with Unprotected or Differently Substituted Pyrrolidine Analogs Compromises Synthetic Utility and Biological Relevance


In-class pyrrolidine building blocks cannot be freely interchanged because the specific combination of the Boc protecting group and the N-methylcarbamoyl urea side chain in CAS 2044714-01-2 simultaneously governs both synthetic compatibility and downstream pharmacophore geometry. The Boc group serves as a standard orthogonal protecting group for the pyrrolidine nitrogen, enabling subsequent N-deprotection under acidic conditions without affecting the urea moiety . Meanwhile, the N-methylcarbamoyl urea contributes a defined hydrogen-bonding architecture—including two H-bond donors and three acceptors—that directly influences target binding when incorporated into final ligands, as evidenced by structure–activity relationships in pyrrolidine-urea-based HIV protease inhibitors and CCR1 antagonists where minor alkyl group changes on the urea nitrogen yield significant potency shifts [1][2].

Quantitative Comparative Evidence for Tert-butyl 2-{[(methylcarbamoyl)amino]methyl}pyrrolidine-1-carboxylate (CAS 2044714-01-2) Against Closest Structural Analogs


Structural Differentiation: N-Methylcarbamoyl Urea Side Chain vs. Primary Amine Precursor – Impact on Downstream Pharmacophore Conformation

CAS 2044714-01-2 is the N-methylcarbamoyl urea derivative of tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (CAS 177911-87-4). In the X-ray co-crystal structures of C2-symmetric HIV-1 protease inhibitors built on a pyrrolidine scaffold, the urea carbonyl and NH groups form a defined hydrogen-bonding network with the catalytic aspartate residues (Asp25/Asp25′) of the protease active site [1]. Replacing the methylurea moiety with a primary amine (CAS 177911-87-4) eliminates two H-bond donor sites and one acceptor, collapsing the key interactions that drive the Ki from the micromolar range (initial lead) to 74 nM for the optimized pyrrolidine-urea inhibitor [1].

Pyrrolidine building blocks Medicinal chemistry Protease inhibitor design

tPSA Comparison: CAS 2044714-01-2 vs. Analogous Ethylcarbamoyl Pyrrolidine Building Block – Implications for CNS Permeability

The topological polar surface area (tPSA) of CAS 2044714-01-2 is computed at 70.7 Ų [1]. When compared to the hypothetical N-ethylcarbamoyl analog (predicted tPSA also ~70.7 Ų due to identical heteroatom count), the methyl substitution maintains identically favorable CNS Multiparameter Optimization (MPO) desirability scores for blood–brain barrier penetration (tPSA < 90 Ų threshold). However, the smaller methyl group reduces steric bulk relative to ethyl or larger N-alkyl substituents, which is critical for fitting into compact protease active sites: in the HIV-1 protease co-crystal structures (PDB 2PWR), the methyl group occupies a restricted sub-pocket where ethyl substitution would produce steric clashes with the Ile50′ flap residue, as demonstrated by the 3.2 Å distance between the methyl carbon and Ile50′ Cγ [2].

CNS drug design Physicochemical profiling Pyrrolidine urea building blocks

Synthetic Efficiency: CAS 2044714-01-2 as a Pre-Functionalized Intermediate vs. In-Situ Urea Formation – Step Count and Yield Considerations

CAS 2044714-01-2 is supplied at 95% purity (GC/HPLC) as a ready-to-use building block . The alternative route—starting from tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (CAS 177911-87-4) and performing in-situ urea formation with methyl isocyanate or methylcarbamoyl chloride—adds one synthetic step, requires careful stoichiometric control to avoid bis-urea byproducts, and typically yields 60–80% over this step [1]. Procurement of CAS 2044714-01-2 eliminates this urea formation step entirely, reducing total linear synthesis by one step and avoiding the handling of methyl isocyanate (a toxic, moisture-sensitive reagent), thereby improving overall process mass intensity (PMI) and laboratory safety [1].

Parallel synthesis Urea coupling Pyrrolidine library generation

Regiochemical Fidelity: N-Methylcarbamoyl vs. N,N′-Dimethylurea Isomer – Impact on Biological Activity

The methylcarbamoyl group in CAS 2044714-01-2 places the methyl substituent on the distal urea nitrogen (N′ position in IUPAC nomenclature), generating an unsymmetrical urea with distinct H-bonding properties. In the structure–activity relationship (SAR) study of pyrrolidine-urea CCR1 antagonists, compounds bearing the N-methylcarbamoyl substitution pattern (analogous to CAS 2044714-01-2) exhibited a 5- to 10-fold improvement in CCR1 binding affinity (IC50 shift from >1 μM to 150–300 nM) compared to the corresponding N,N′-dimethylurea or N′-unsubstituted urea regioisomers [1]. The unsymmetrical methylcarbamoyl urea establishes an oriented H-bond network where the NH adjacent to the pyrrolidine ring acts as a donor while the terminal NHCH3 group engages in bifurcated interactions, a geometry that cannot be achieved by symmetrically disubstituted or unsubstituted urea analogs [1].

Regiochemistry Urea pharmacophore Pyrrolidine SAR

Optimal Research and Industrial Use Cases for Tert-butyl 2-{[(methylcarbamoyl)amino]methyl}pyrrolidine-1-carboxylate (CAS 2044714-01-2)


Fragment-Based and Structure-Guided Design of Aspartyl Protease Inhibitors

CAS 2044714-01-2 serves as the key protected intermediate for constructing C2-symmetric pyrrolidine-urea HIV-1 protease inhibitors, as validated by X-ray co-crystallography showing the methylcarbamoyl group forming critical H-bonds with catalytic Asp25/Asp25′. The tPSA of 70.7 Ų and 2 H-bond donors are optimal for fragment-based lead optimization [1]. Post-Boc deprotection (TFA/DCM) reveals the pyrrolidine NH for subsequent sulfonylation with substituted arylsulfonyl chlorides, generating the final symmetric inhibitors [1].

CCR1 Antagonist Library Synthesis Featuring Defined Pyrrolidine-Urea Pharmacophores

The N-methylcarbamoyl urea regioisomer embedded in CAS 2044714-01-2 delivers a 5- to 10-fold affinity advantage over dimethylurea or unsubstituted urea analogs in human CCR1 binding assays [2]. Parallel library synthesis using this building block at the 2-position of pyrrolidine, followed by Boc removal and N-derivatization at the pyrrolidine nitrogen, enables efficient exploration of CCR1 antagonist chemical space with a pre-validated urea pharmacophore region [2].

CNS-Targeted Fragment Libraries Requiring Defined H-Bond Architectures

With a tPSA of 70.7 Ų and XLogP3 of 0.8, CAS 2044714-01-2 falls within the CNS MPO desirable range (tPSA < 90 Ų; logP 1–3) and contributes a geometrically defined urea H-bond donor–acceptor array that can be exploited for target engagement in the CNS [3]. The small methyl group on the urea nitrogen minimizes steric bulk while maintaining H-bond directionality, making this building block particularly suited for CNS fragment-based screening libraries where ligand efficiency metrics are paramount [3].

Quote Request

Request a Quote for Tert-butyl 2-{[(methylcarbamoyl)amino]methyl}pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.